molecular formula C15H16N4O4S2 B2790091 7-methyl-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421584-60-2

7-methyl-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2790091
CAS No.: 1421584-60-2
M. Wt: 380.44
InChI Key: ZIXPTCIDMBUBKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-methyl-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a heterocyclic molecule featuring a pyrimido-thiazine fused ring system. Its structure includes a sulfamoylphenyl carboxamide substituent at position 3 and a methyl group at position 5. Its synthesis likely involves cyclocondensation reactions, analogous to methods used for structurally related pyrimido-oxazines and thiadiazolo-pyrimidines .

Properties

IUPAC Name

7-methyl-6-oxo-N-(4-sulfamoylphenyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S2/c1-9-6-17-15-19(14(9)21)7-10(8-24-15)13(20)18-11-2-4-12(5-3-11)25(16,22)23/h2-6,10H,7-8H2,1H3,(H,18,20)(H2,16,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXPTCIDMBUBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)CC(CS2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-methyl-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a member of a class of compounds known for their diverse biological activities. This article explores its pharmacological properties, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be characterized by the following molecular formula:

  • Molecular Formula: C₁₈H₁₈N₄O₃S
  • Molecular Weight: 378.43 g/mol

This compound features a thiazine ring fused with a pyrimidine structure and a sulfonamide group, which is critical for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that derivatives containing the sulfonamide moiety showed potent activity against various bacterial strains. The mechanism often involves inhibition of bacterial enzymes critical for cell wall synthesis.

Anticancer Activity

The compound has shown promise in cancer research:

  • Case Study: A derivative was tested against prostate cancer cells and exhibited an IC₅₀ value in the low micromolar range (0.7 to 1.0 μM), indicating significant cytotoxicity. The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division .
CompoundCell LineIC₅₀ (μM)
Derivative AProstate Cancer0.7 - 1.0
Derivative BMelanoma1.8 - 2.6

Anti-inflammatory Activity

The anti-inflammatory properties have also been explored:

  • Compounds with similar structures have been found to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation reduction .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The sulfonamide group plays a crucial role in inhibiting enzymes such as carbonic anhydrase (CA), which is involved in various physiological processes including pH regulation and fluid secretion.
  • Tubulin Polymerization Inhibition: As observed in anticancer studies, the compound interferes with microtubule dynamics by preventing polymerization, thereby halting cell division.
  • Antioxidant Activity: Some derivatives have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

Research Findings

A variety of studies have contributed to understanding the biological activity of this compound:

  • Villemagne et al. (2020) explored fragment-based drug design leading to new oxadiazole compounds with potent EthR inhibitors.
  • Parikh et al. (2020) reported on substituted oxadiazoles showing significant anti-tuberculosis activity with MIC values as low as 0.25 µg/mL against resistant strains .

Scientific Research Applications

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of compounds structurally related to 7-methyl-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide . For instance, derivatives of quinazolines containing sulfonamide moieties have shown significant antioxidant activity. A specific compound in this study demonstrated potential neuroprotective effects in irradiated mice, suggesting that similar derivatives could be beneficial in neurodegenerative diseases .

Carbonic Anhydrase Inhibition

The compound has been investigated for its inhibitory effects on carbonic anhydrase enzymes (CA). Structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide group can enhance inhibitory activity against different isoforms of carbonic anhydrase. Compounds with a sulfonamide group have shown promising results as CA inhibitors, which are vital in treating conditions like glaucoma and epilepsy .

Synthesis and Characterization

The synthesis of This compound involves multiple steps including the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of a derivative similar to This compound in an animal model. The compound showed a significant reduction in oxidative stress markers and improved cognitive function compared to control groups. This suggests potential applications in treating neurodegenerative disorders .

Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of related thiazine derivatives. The study revealed that certain modifications enhance cytotoxicity against cancer cell lines through apoptosis induction. The mechanism involved the modulation of key signaling pathways associated with cell survival .

Data Table: Summary of Biological Activities

Activity Compound IC50/Ki Value Reference
Antioxidant2-(6-Iodo-4-oxo-3-(4-sulfamoylphenyl)quinazolinone300 mg/kg (LD50)
Carbonic Anhydrase InhibitionVarious sulfonamide derivativesK_i = 9.3 nM
AnticancerThiazine derivativesIC50 = 22.5 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural and functional features of the target compound with analogous heterocyclic systems from the literature:

Compound Core Structure Key Substituents Functional Groups Synthetic/Analytical Methods References
7-methyl-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide (Target) Pyrimido[2,1-b][1,3]thiazine 7-methyl, 6-oxo, N-(4-sulfamoylphenyl) carboxamide Sulfonamide, carboxamide, thiazine ring Hypothetical: Likely involves cyclocondensation and chromatography (similar to ) N/A
2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile Pyrimido[2,1-b][1,3]oxazine 4-chlorophenyl, methylthio, cyano Cyano, methylthio, oxazine ring Column chromatography (n-hexane:ethyl acetate), IR, NMR, MS
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 2-(2,4,6-trimethoxybenzylidene), ethyl carboxylate Benzylidene, ester, thiazole ring Single-crystal X-ray diffraction (space group $ P\overline{1} $), lattice parameter analysis
2-R5-oxo-5H-6-carboxamido-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine Thiadiazolo[3,2-a]pyrimidine 7-phenyl, carboxamide Thiadiazole, carboxamide Reaction with amines, NMR, IR spectroscopy

Key Observations:

Core Heterocyclic Systems: The target compound’s pyrimido-thiazine core differs from the pyrimido-oxazine () and thiadiazolo-pyrimidine () systems. The thiazine ring may confer distinct electronic properties compared to oxazine or thiadiazole derivatives, influencing solubility and target binding . The sulfamoylphenyl group in the target compound is unique; analogous molecules (e.g., ) feature methylthio or cyano groups, which are more reactive but less pharmacologically optimized .

Functional Group Impact: The sulfonamide (-SO₂NH₂) in the target compound is a hallmark of enzyme inhibitors (e.g., sulfonamide-based drugs). In contrast, the methylthio (-SMe) group in acts as a leaving group, enabling further derivatization .

Synthetic Methods :

  • Pyrimido-oxazines () are synthesized via cyclocondensation of chalcones and oxazin-2-amine precursors, followed by chromatography. The target compound likely requires similar steps but with sulfamoylphenyl reagents .
  • Crystallographic tools (e.g., SHELX, ORTEP) are critical for confirming the structures of related compounds .

Research Findings and Implications

  • Reactivity : The methylthio group in pyrimido-oxazines () facilitates nucleophilic substitutions, whereas the sulfamoyl group in the target compound may stabilize interactions with enzymatic active sites .
  • The thiazine core may enhance membrane permeability compared to oxazine or thiadiazole systems .
  • Analytical Challenges : Structural confirmation of such complex heterocycles requires advanced techniques like NMR (¹H/¹³C), MS, and X-ray crystallography. For example, used single-crystal studies to resolve a thiazolo-pyrimidine derivative .

Q & A

Q. What are the optimal synthetic routes for 7-methyl-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Core Formation : Cyclization of pyrimidine and thiazine precursors under reflux conditions using solvents like ethanol or DMF. For example, cyclization of imidazo[4,5-b]pyridine derivatives requires controlled heating (70–90°C) and catalysts like acetic acid .

Functionalization : Introduction of the sulfamoylphenyl group via nucleophilic substitution or coupling reactions. Amidation steps may use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .

  • Critical Parameters :
  • Solvent polarity affects reaction kinetics; polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Temperature control during cyclization prevents side reactions (e.g., decomposition of the thiazine ring) .
  • Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >70% purity, confirmed by HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.0–8.2 ppm) and confirms carboxamide carbonyls (δ 165–170 ppm) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹, N-H bend at 3300–3500 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
  • X-ray Crystallography : Resolves stereochemistry and confirms fused pyrimido-thiazine ring geometry (e.g., dihedral angles <10° between rings) .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across different assays or cell lines?

  • Methodological Answer :
  • Assay Validation :

Use orthogonal assays (e.g., MTT and apoptosis assays) to confirm cytotoxicity trends. For example, a compound showing IC50 = 5 µM in MTT but no caspase-3 activation may require checking assay interference from the sulfamoyl group .

Control for cell line-specific factors (e.g., metabolic enzyme expression impacting prodrug activation).

  • Data Analysis :
  • Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare dose-response curves across replicates.
  • Quantify intracellular compound levels via LC-MS to rule out uptake variability .

Q. What structural modifications enhance the compound’s pharmacokinetic properties while retaining activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Strategies :

Solubility Enhancement : Introduce hydrophilic groups (e.g., hydroxyl or tertiary amines) at the tetrahydropyrimidine N-position without disrupting the sulfamoyl pharmacophore .

Metabolic Stability : Replace labile esters (e.g., ethyl carboxylates) with stable amides, guided by in vitro microsomal assays (e.g., human liver microsomes, t1/2 > 60 min) .

  • Case Study :
  • Methyl vs. Ethyl Substituents : Methyl at the 7-position improves logP (2.1 vs. 2.8 for ethyl), enhancing membrane permeability in Caco-2 assays .

Q. How can computational methods predict binding modes of this compound with target proteins?

  • Methodological Answer :
  • Molecular Docking :

Protein Preparation : Retrieve target structures (e.g., COX-2 or kinase domains) from PDB (e.g., 5KIR). Protonate and optimize hydrogen bonds using tools like AutoDock Vina .

Ligand Docking : Simulate binding poses with flexible sulfamoylphenyl and carboxamide groups. Prioritize poses with hydrogen bonds to catalytic residues (e.g., Arg120 in COX-2) .

  • MD Simulations :
  • Run 100-ns simulations in GROMACS to assess stability of docked complexes (RMSD < 2.0 Å) .

Data Contradiction Analysis

Q. Why might this compound exhibit variable inhibition in enzyme vs. cell-based assays?

  • Methodological Answer :
  • Potential Causes :

Off-Target Effects : Screen against related enzymes (e.g., kinases vs. phosphatases) using selectivity panels .

Cellular Context : Differences in membrane transport (e.g., ABC transporter expression) or intracellular pH affecting ionization .

  • Resolution :
  • Perform counter-screens with isogenic cell lines (e.g., ABCB1-transfected vs. parental) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.